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Compound of Interest

Compound Name: Amyl salicylate

Cat. No.: B1664950

An In-depth Technical Guide to the Spectroscopic Data of Amyl Salicylate

Introduction

Amyl salicylate, systematically known as pentyl 2-hydroxybenzoate, is an organic ester with
the chemical formula C12H1603.[1] It is a colorless liquid widely utilized in perfumery and
cosmetics for its persistent floral and herbal scent, often likened to orchids.[1] As a member of
the salicylate family, its chemical structure, comprising a benzene ring, a hydroxyl group, and
an ester functional group, gives rise to a distinct spectroscopic signature.

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for amyl salicylate. It is intended for
researchers, scientists, and professionals in drug development and analytical chemistry,
offering detailed data, experimental protocols, and visual representations of analytical
workflows and molecular fragmentation.

Chemical Structure and Properties:

IUPAC Name: pentyl 2-hydroxybenzoate

Synonyms: n-Amyl salicylate, Pentyl salicylate, Salicylic acid pentyl ester[1]

CAS Number: 2050-08-0

Molecular Formula: C12H1603
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e Molecular Weight: 208.25 g/mol [1]

lw.Chemical Structure of Amyl Salicylate Figure 1. 2D Chemical Structure of Amyl Salicylate.

Spectroscopic Data

The following sections present the key spectroscopic data for amyl salicylate, summarized in
tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. While experimental data for n-amyl salicylate is not widely published, the following
tables outline the predicted chemical shifts based on established principles and data from
closely related structures like isoamyl salicylate. Chemical shifts (d) are reported in parts per
million (ppm) relative to tetramethylsilane (TMS).[2]

Table 1: Predicted *H NMR Data for Amyl Salicylate

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10.8 Singlet 1H ArOH
78-7.9 Doublet 1H ArH (ortho to -COOR)
74-75 Triplet 1H ArH (para to -OH)

) ArH (ortho/para to -
6.9-7.0 Multiplet 2H
OH)

~4.3 Triplet 2H -O-CH2-CHa-
~1.7 Quintet 2H -O-CH2-CH2-CHa-
~1.4 Sextet 2H -CH2-CH2-CHs
~0.9 Triplet 3H -CH2-CHs

Table 2: Predicted 13C NMR Data for Amyl Salicylate
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Chemical Shift (6, ppm) Assignment
~170.0 C=0 (Ester)
~161.5 C-OH (Aromatic)
~135.8 C-H (Aromatic)
~130.0 C-H (Aromatic)
~119.2 C-H (Aromatic)
~117.5 C-H (Aromatic)
~112.5 C-COOR (Aromatic)
~65.5 -O-CHa-

~28.5 -O-CH2-CH:-
~28.2 -CH2-CH2-CHs
~22.4 -CH2-CHs

~14.0 -CHs

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within a molecule based on their
characteristic absorption of infrared radiation.

Table 3: Characteristic IR Absorption Data for Amyl Salicylate
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment

O-H Stretch (Phenolic,
3200 - 3100 Strong, Broad

Intramolecular H-bonded)
3100 - 3000 Medium C-H Stretch (Aromatic)
2960 - 2870 Strong C-H Stretch (Aliphatic)

C=0 Stretch (Ester,
~1680 Strong )

Conjugated)
1615 - 1590 Medium C=C Stretch (Aromatic Ring)
1490 - 1450 Medium C=C Stretch (Aromatic Ring)
1300 - 1250 Strong C-O Stretch (Ester, Aryl)
1160 - 1140 Strong C-O Stretch (Ester, Alkyl)

C-H Bend (Aromatic, ortho-
760 - 750 Strong

disubstituted)

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-
energy electrons, leading to ionization and characteristic fragmentation. The resulting mass
spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Table 4: Key EI-MS Fragmentation Data for Amyl Salicylate
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m/z (Mass/Charge) Relative Intensity (%) Proposed Fragment lon
208 ~5 [M]* (Molecular lon)
[M - CsHio]* (Salicylic acid ion
138 ~30 _
via McLafferty rearrangement)
C7Hs02]* (Hydroxybenzoyl
121 o5 [7.sz](y y y
cation)
[C7H402]* (Loss of H from
120 100 _
hydroxybenzoyl cation)
[CeH4O]* (Loss of CO from
92 ~15
fragment at m/z 120)
CsH7]* (Propyl cation from
4 20 [CsH7]* (Propy

pentyl chain)

Experimental Protocols

The data presented in this guide are typically acquired using the following standard
methodologies.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of amyl salicylate in ~0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDClIsz). Add a small amount of tetramethylsilane
(TMS) as an internal standard for chemical shift referencing (0 ppm).[3]

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with
a standard multinuclear probe.[4]

o Data Acquisition (*H NMR): Acquire the spectrum at room temperature. A typical experiment
involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5
seconds. Multiple scans (8-16) are averaged to improve the signal-to-noise ratio.

o Data Acquisition (33C NMR): Acquire the spectrum using proton decoupling to simplify the
spectrum to single lines for each unique carbon. Due to the low natural abundance of 13C, a
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larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.[5]

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID)
signal. The resulting spectrum is then phase-corrected and baseline-corrected. The chemical
shifts are referenced to the TMS signal.

FTIR Spectroscopy Protocol

Sample Preparation (ATR Method): The Attenuated Total Reflectance (ATR) method is ideal
for liquid samples. Place one to two drops of neat amyl salicylate directly onto the clean
surface of the ATR crystal (e.g., diamond or ZnSe).[6][7]

Alternative (Transmission Method): Place a single drop of the liquid sample between two
polished salt plates (e.g., NaCl or KBr) to form a thin capillary film. Mount the plates in the
spectrometer's sample holder.[8]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Background Collection: Perform a background scan of the empty ATR crystal or clean salt
plates. This spectrum is automatically subtracted from the sample spectrum to remove
interferences from atmospheric CO2 and H20.[7]

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a
resolution of 4 cm~1. The typical spectral range is 4000 cm~* to 400 cm~1.[9]

Data Processing: The final spectrum is typically plotted as percent transmittance or
absorbance versus wavenumber (cm~1).

Mass Spectrometry Protocol (EI-MS)

Sample Introduction: Introduce a small amount of amyl salicylate (typically via a direct
insertion probe or a gas chromatography (GC) inlet) into the ion source of the mass
spectrometer. The sample is vaporized by heating under high vacuum.[10]

lonization: In the ion source, the gaseous molecules are bombarded by a beam of electrons
accelerated to a standard energy of 70 electron volts (eV). This causes the removal of an
electron from the molecule, forming a high-energy molecular ion (M*).[11][12]
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» Fragmentation: The excess energy imparted during ionization causes the molecular ion to
break apart into smaller, characteristic fragment ions and neutral radicals.

e Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated
into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them
based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier or similar detector records the abundance of each ion. The
resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualizations

Diagrams created using Graphviz illustrate key logical workflows and relationships relevant to
the spectroscopic analysis of amyl salicylate.

General Spectroscopic Analysis Workflow

The following diagram outlines the typical workflow for the structural elucidation of a chemical
compound like amyl salicylate using multiple spectroscopic techniques.
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Caption: Workflow for Spectroscopic Analysis.
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Proposed EI-MS Fragmentation Pathway of Amyl
Salicylate

This diagram illustrates the primary fragmentation pathway of amyl salicylate under Electron
lonization conditions, leading to the major ions observed in the mass spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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